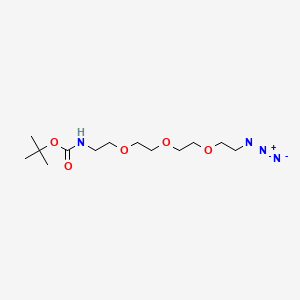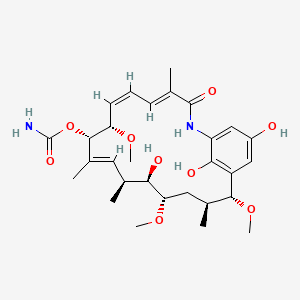
t-Boc-N-Amido-PEG3-Azida
Descripción general
Descripción
“tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate” is a carbamate ester . It is also known by other names such as t-Boc-N-Amido-PEG3-Azide and Azido-PEG4-NHBoc . The molecular formula of this compound is C13H26N4O5 .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C13H26N4O5/c1-13(2,3)22-12(18)15-4-6-19-8-10-21-11-9-20-7-5-16-17-14/h4-11H2,1-3H3,(H,15,18) . The SMILES representation is CC(C)(C)OC(=O)NCCOCCOCCOCCN=[N+]=[N-] . Physical and Chemical Properties Analysis
The molecular weight of the compound is 318.37 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 14 . The exact mass and monoisotopic mass of the compound is 318.19031994 g/mol . The topological polar surface area is 80.4 Ų .Aplicaciones Científicas De Investigación
Bioconjugación
t-Boc-N-Amido-PEG3-Azida se puede usar para bioconjugación {svg_1} {svg_2}. La bioconjugación es una estrategia química para formar un enlace covalente estable entre dos moléculas, al menos una de las cuales es una biomolécula. Este compuesto se puede utilizar como un bloque de construcción para la síntesis de pequeñas moléculas, conjugados de pequeñas moléculas y/o biomoléculas {svg_3} {svg_4}.
Química de Clic
El grupo azida en this compound puede reaccionar con alquino, BCN, DBCO a través de la química de clic para producir un enlace triazol estable {svg_5}. La química de clic es un tipo de reacción química que es confiable, de amplio alcance y se puede realizar en condiciones suaves.
Conjugados de anticuerpo-fármaco (ADC)
This compound se puede incorporar sintéticamente en conjugados de anticuerpo-fármaco {svg_6} {svg_7}. Los ADC son una clase de fármacos biofarmacéuticos diseñados como una terapia dirigida para tratar el cáncer. Son moléculas complejas compuestas por un anticuerpo unido a un fármaco citotóxico (anticancerígeno) biológicamente activo.
Quimeras de direccionamiento de proteólisis (PROTAC)
Este compuesto se puede utilizar en la síntesis de quimeras de direccionamiento de proteólisis (PROTAC) para la degradación de proteínas dirigida {svg_8} {svg_9}. Los PROTAC son una clase de fármacos que funcionan reclutando una ligasa de ubiquitina E3 para etiquetar una proteína específica para su degradación por el proteosoma.
Biología química y química medicinal
This compound se puede utilizar como un compuesto de herramienta para la biología química y la química medicinal que requieren ligación {svg_10} {svg_11}. La ligación es un proceso de unión de dos moléculas mediante enlaces covalentes.
PEGilación
El compuesto contiene tres unidades PEG para ayudar a mejorar la solubilidad {svg_12} {svg_13}. La PEGilación es el proceso de unir las hebras del polímero PEG a moléculas, típicamente péptidos, proteínas y fragmentos de anticuerpos, que pueden mejorar la seguridad y la eficacia de muchos agentes terapéuticos.
Direcciones Futuras
Mecanismo De Acción
Target of Action
tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate, also known as t-Boc-N-Amido-PEG3-Azide, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the Proteolysis Targeting Chimera (PROTAC) technology .
Mode of Action
The compound contains an azide group and a Boc-protected amino group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
The compound plays a crucial role in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein . The azide group in the compound enables the formation of a stable triazole linkage via Click Chemistry, which is a key step in the synthesis of PROTACs .
Pharmacokinetics
The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This property can enhance the bioavailability of the compound.
Result of Action
The result of the action of tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate is the formation of a stable triazole linkage with the target protein . This linkage is crucial for the function of PROTACs, which lead to the degradation of the target protein .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the deprotection of the Boc group to form the free amine occurs under mild acidic conditions . Therefore, the pH of the environment can influence the compound’s action. Additionally, the compound is stored at -20°C to maintain its stability .
Análisis Bioquímico
Biochemical Properties
The azide group in t-Boc-N-Amido-PEG3-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine . The hydrophilic PEG spacer increases solubility in aqueous media .
Molecular Mechanism
t-Boc-N-Amido-PEG3-Azide is a PEG-based PROTAC linker. It can be used in the synthesis of a series of PROTACs. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade under normal conditions .
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O5/c1-13(2,3)22-12(18)15-4-6-19-8-10-21-11-9-20-7-5-16-17-14/h4-11H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZDUJVZYGUSQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680673 | |
| Record name | tert-Butyl (2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642091-68-7 | |
| Record name | tert-Butyl (2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{(1s)-1-[3-Fluoro-4-(Trifluoromethoxy)phenyl]-2-Methoxyethyl}-7-Methoxy-2-Oxo-2,3-Dihydropyrido[2,3-B]pyrazine-4(1h)-Carboxamide](/img/structure/B611127.png)











